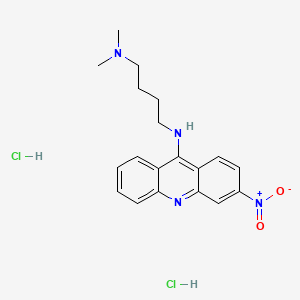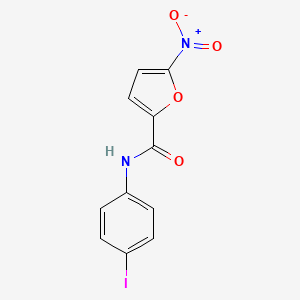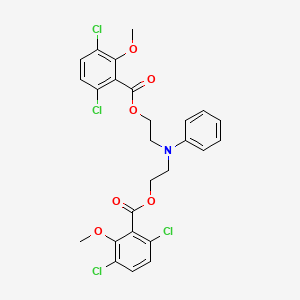
Cambendichlor
説明
Cambendichlor, also known by its IUPAC name 2,2′-(phenylimino)diethylene bis(3,6-dichloro-2-methoxybenzoate), is an obsolete herbicide . It is a complex ester of dicamba . The molecular formula of Cambendichlor is C26H23Cl4NO6 .
Molecular Structure Analysis
The molecular structure of Cambendichlor consists of a complex ester of dicamba . It has a molecular mass of 587.28 . The InChIKey of Cambendichlor is ILXXYQLPPNVJDP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Cambendichlor is a benzoic acid herbicide . It has a molecular mass of 587.28 . The molecular formula of Cambendichlor is C26H23Cl4NO6 .
科学的研究の応用
Treatment of Strongyloidiasis
Cambendazole, a variant of Cambendichlor, has demonstrated effectiveness in treating strongyloidiasis, a parasitic disease. In a study involving 40 hospitalized patients, cambendazole effectively achieved a 100% parasitological cure rate with negligible side effects. This positions cambendazole as a highly effective agent for the therapy of human strongyloidiasis (Bicalho, Leão, & Peña, 1983).
Anticancer Properties
Research exploring the tumoricidal properties of various medicinal herbs identified cambendazole as one of the substances with potential anticancer effects. The study assessed a wide variety of natural and plant sources for their ability to induce tumoricidal effects, including cambendazole (Mazzio & Soliman, 2009).
Reproductive Function in Animals
Cambendazole has been studied for its effects on reproductive function in stallions. A study with 20 stallions showed that cambendazole, when administered in a single oral dose, did not adversely affect reproductive function, indicating its safety for use in animal health and fertility (Amann et al., 1977).
Veterinary Applications
In veterinary medicine, cambendazole has shown efficacy against parasites in swine. Specifically, it has been effective against Ascaris suum and Strongyloides ransomi, indicating its potential as an anthelmintic in swine health (Egerton et al., 1970).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[N-[2-(3,6-dichloro-2-methoxybenzoyl)oxyethyl]anilino]ethyl 3,6-dichloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl4NO6/c1-34-23-19(29)10-8-17(27)21(23)25(32)36-14-12-31(16-6-4-3-5-7-16)13-15-37-26(33)22-18(28)9-11-20(30)24(22)35-2/h3-11H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXYQLPPNVJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OCCN(CCOC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C3=CC=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl4NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambendichlor | |
CAS RN |
56141-00-5 | |
| Record name | Cambendichlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56141-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



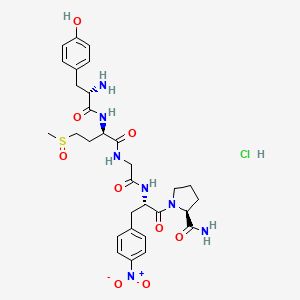
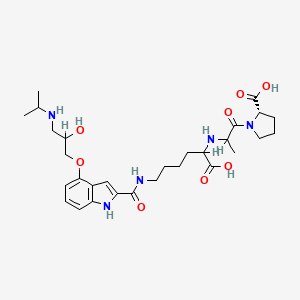
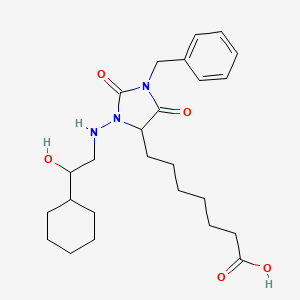
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)


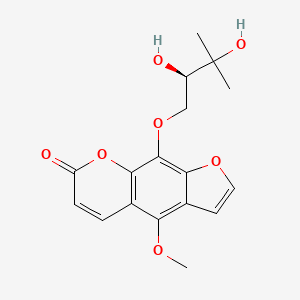
![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)
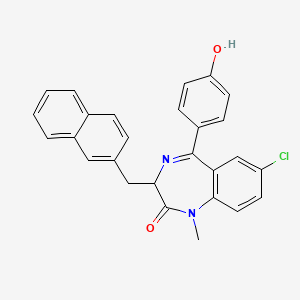

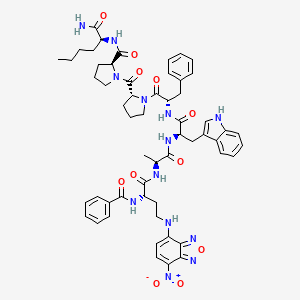
![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)
